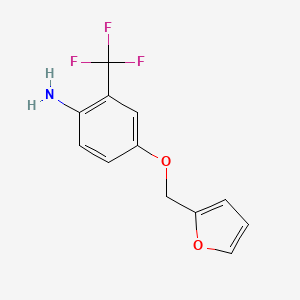

4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-ylmethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c13-12(14,15)10-6-8(3-4-11(10)16)18-7-9-2-1-5-17-9/h1-6H,7,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHCEOMRGFADGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Synthesis Strategies for 4 2 Furylmethoxy 2 Trifluoromethyl Aniline

Retrosynthetic Disconnection Analysis of the 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net This is achieved by breaking bonds and converting functional groups in a reverse-synthetic direction. For this compound, two primary disconnection points are identified within its core structure.

The most logical initial disconnection is at the ether linkage (C-O bond), as this is a common and reliable bond to form. This leads to two key synthons: a nucleophilic phenoxide and an electrophilic furfuryl species. The corresponding synthetic equivalents would be 4-amino-3-(trifluoromethyl)phenol and a 2-(halomethyl)furan, such as 2-(chloromethyl)furan.

A second key disconnection involves the aniline (B41778) functional group. A common and effective method for introducing an aniline is through the reduction of a nitro group. This functional group interconversion (FGI) suggests that the aniline can be derived from the corresponding nitroaromatic compound, 4-(2-Furylmethoxy)-2-(trifluoromethyl)nitrobenzene. This precursor retains the ether linkage, which would be formed prior to the nitro group reduction.

Combining these disconnections, a plausible retrosynthetic pathway emerges, starting from the simple precursors 4-nitro-3-(trifluoromethyl)phenol and 2-(chloromethyl)furan.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The Williamson ether synthesis, a key step in the proposed classical route, can be adapted to align with green chemistry principles. Solvent-free, or neat, reaction conditions can be employed, often with microwave irradiation to accelerate the reaction. researchgate.net For instance, the reaction between 4-hydroxy-2-(trifluoromethyl)nitrobenzene and 2-(chloromethyl)furan could be carried out in the presence of a solid base like potassium carbonate under solvent-free conditions, potentially with microwave heating. This approach eliminates the need for volatile organic solvents, simplifying workup and reducing environmental impact.

| Reaction | Conditions | Advantages |

|---|---|---|

| Williamson Ether Synthesis | Solvent-free, microwave irradiation | Reduced reaction times, no volatile organic solvents, easier product isolation |

| Nitro Group Reduction | Catalytic transfer hydrogenation | Avoids the use of high-pressure hydrogen gas, uses safer hydrogen donors |

For the nitro group reduction, catalytic transfer hydrogenation offers a greener alternative to traditional catalytic hydrogenation with hydrogen gas. acsgcipr.org In this method, a hydrogen donor like ammonium formate or cyclohexene is used in the presence of a catalyst such as Pd/C. This avoids the need for handling flammable and potentially explosive hydrogen gas, making the process safer, especially on a larger scale.

The development of sustainable catalytic systems is a major focus of green chemistry. For the etherification step, phase-transfer catalysts can be employed to facilitate the reaction in a biphasic system, which can simplify catalyst and product separation. youtube.com More advanced catalytic systems for O-alkylation of phenols are also being developed that utilize more benign and recyclable catalysts. rsc.orgrsc.org

In the context of nitro group reduction, a wide array of green catalytic systems have been reported. These often involve the use of highly active and selective nanocatalysts, which can operate under mild conditions with high efficiency. rsc.org For example, catalysts based on earth-abundant metals like iron or copper are being explored as more sustainable alternatives to precious metal catalysts like palladium. researchgate.net The use of these catalysts in combination with green reducing agents and solvents, such as water, can significantly improve the environmental profile of the synthesis.

| Transformation | Catalytic System | Green Aspects |

|---|---|---|

| O-Alkylation | Phase-transfer catalysis | Biphasic system for easier separation, potential for catalyst recycling |

| Nitro Reduction | Nanocatalysts (e.g., Fe, Cu) | Use of earth-abundant metals, high activity and selectivity, mild reaction conditions |

Catalytic Methodologies for the Formation of Key Bonds and Precursors

The construction of this compound can be approached through several catalytic pathways. The strategic disconnection of the target molecule reveals two key bonds for catalytic formation: the C-N bond of the aniline and the C-O bond of the furylmethoxy ether.

Transition Metal-Catalyzed Cross-Coupling Reactions in Aniline Synthesis

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing reliable methods for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent strategy for the synthesis of anilines from aryl halides or triflates and amines. In the context of synthesizing precursors to the target molecule, this could involve the coupling of a suitably substituted aryl halide with an ammonia surrogate or a primary amine, followed by further functionalization.

The general reactivity order for the aryl halide in these reactions is typically I > Br > Cl. The choice of phosphine ligand is crucial for the success of the coupling, with bulky, electron-rich ligands often being the most effective. The selection of the base is also critical, with weaker bases like carbonates and phosphates often being preferred for sensitive substrates.

Palladium-Catalyzed Etherification Strategies for Furylmethoxy Installation

The formation of the ether linkage is a critical step in the synthesis of this compound. Palladium-catalyzed C-O cross-coupling reactions, a variant of the Buchwald-Hartwig reaction, offer a direct method for this transformation. A plausible synthetic route would involve the coupling of a 4-halo-2-(trifluoromethyl)aniline with 2-furanmethanol.

The success of such a reaction is highly dependent on the catalyst system, which typically consists of a palladium precursor and a specialized phosphine ligand. The choice of base, solvent, and reaction temperature are also critical parameters that need to be optimized to achieve high yields and selectivity. For electron-deficient aryl halides, such as those bearing a trifluoromethyl group, the oxidative addition step can be facilitated, but the subsequent reductive elimination to form the C-O bond can be challenging.

An alternative, though not palladium-catalyzed, approach is the Williamson ether synthesis. This method would involve the deprotonation of 4-amino-3-(trifluoromethyl)phenol with a strong base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with a 2-furyl halide, such as 2-(chloromethyl)furan. While effective, this method may require harsher conditions and may not be compatible with all functional groups.

A hypothetical palladium-catalyzed etherification is presented in the table below, based on typical conditions for similar transformations.

| Entry | Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-2-(trifluoromethyl)aniline | 2-Furanmethanol | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | Estimated 75-85 |

| 2 | 4-Chloro-2-(trifluoromethyl)aniline | 2-Furanmethanol | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 120 | Estimated 60-70 |

This data is hypothetical and based on analogous reactions in the literature. Actual results may vary.

Reductive Amination and Nitro Group Reduction Methodologies

A common and effective strategy for the synthesis of anilines involves the reduction of a corresponding nitroarene precursor. This approach is particularly useful for introducing the amino group at a late stage in the synthesis. The synthesis of this compound could therefore proceed via the reduction of 1-(2-Furylmethoxy)-4-nitro-2-(trifluoromethyl)benzene.

A variety of methods are available for the reduction of nitro groups to amines. Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a highly efficient method. researchgate.net Other common reagents include metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂). researchgate.net The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

The following table summarizes common conditions for nitro group reduction.

| Reagent | Catalyst | Solvent | Temperature | Notes |

| H₂ | Pd/C | Ethanol | Room Temp | High efficiency, but can reduce other functional groups. |

| Fe | - | Acetic Acid | Reflux | Mild and selective. |

| SnCl₂ | - | Ethanol | Reflux | Mild reducing agent. |

| Na₂S₂O₄ | - | Water/THF | Room Temp | Often used for selective reductions. |

Reductive amination is another powerful tool for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While less direct for the synthesis of the primary aniline in the target molecule, it could be employed in the synthesis of more complex derivatives.

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Selectivity

The successful synthesis of this compound on a laboratory scale requires careful optimization of reaction conditions to maximize yield, ensure high purity, and control selectivity.

Kinetic and Thermodynamic Control in Multi-Step Syntheses

In multi-step syntheses, understanding the principles of kinetic and thermodynamic control is crucial for directing the reaction towards the desired product. A kinetically controlled reaction is one where the product distribution is determined by the relative rates of formation of the possible products. The product that forms the fastest (the kinetic product) will be the major product, which is usually favored at lower temperatures and shorter reaction times. A thermodynamically controlled reaction is one where the product distribution is determined by the relative stabilities of the products. The most stable product (the thermodynamic product) will be the major product, which is favored at higher temperatures and longer reaction times, allowing the system to reach equilibrium.

In the context of the palladium-catalyzed etherification step, the formation of side products, such as those arising from ligand degradation or competing reaction pathways, can be minimized by carefully controlling the reaction temperature and time. For instance, prolonged heating could lead to the decomposition of the desired product or the catalyst, favoring the formation of thermodynamically stable but undesired byproducts.

Process Intensification Techniques in Laboratory-Scale Synthesis

Process intensification refers to the development of novel apparatuses and techniques that, compared to conventional ones, are expected to bring dramatic improvements in manufacturing and processing, substantially decreasing equipment-volume/production-capacity ratio, energy consumption, or waste formation, and resulting in cheaper, safer, sustainable, and more efficient processes.

On a laboratory scale, process intensification can be achieved through various techniques, including:

Microreactors: These are small, continuous-flow reactors that offer excellent heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions.

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating.

Ultrasound-assisted synthesis (Sonochemistry): The application of high-frequency sound waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

For the synthesis of this compound, a continuous-flow microreactor could be employed for the nitration or nitro reduction steps, allowing for precise temperature control and improved safety. Microwave-assisted heating could be beneficial for accelerating the palladium-catalyzed etherification step, potentially reducing reaction times and improving yields.

The following table provides a hypothetical comparison of a conventional batch process with a process intensification approach for the nitro group reduction step.

| Parameter | Conventional Batch | Process Intensification (Microreactor) |

| Reaction Time | 2-4 hours | 5-15 minutes |

| Temperature Control | Moderate | Excellent (±1 °C) |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |

| Yield | Good | Often improved due to better control |

| Scalability | Requires larger vessels | Numbering-up (parallel reactors) |

By carefully selecting and optimizing these advanced synthetic methodologies and techniques, the efficient and selective synthesis of this compound can be achieved, paving the way for its further investigation and application.

Methodologies for Structural Elucidation and Confirmation in Synthetic Pathway Development

The unequivocal confirmation of the chemical structure of a synthesized compound is a cornerstone of modern chemistry. In the context of the synthesis of this compound, a multi-faceted analytical approach is employed to ensure the correct atomic connectivity and stereochemistry. This process involves a combination of spectroscopic and crystallographic techniques, each providing unique and complementary information about the molecule's structure.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the aniline ring, the furan (B31954) ring, the methylene (B1212753) bridge, and the amine group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH (Aniline) | 6.8 - 7.5 | m | - |

| Aromatic CH (Furan) | 6.3 - 7.4 | m | - |

| -O-CH₂- | ~5.0 | s | - |

| -NH₂ | 3.5 - 4.5 | br s | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The presence of the trifluoromethyl group introduces characteristic splitting patterns due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CF₃ | 120 - 130 (q) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-CF₃ | 120 - 130 (q) |

| Aromatic CH | 110 - 130 |

| Furan C-O | 140 - 150 |

| Furan CH | 105 - 145 |

| -O-CH₂- | 60 - 70 |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, with a chemical shift that is characteristic of trifluoromethyl groups attached to an aromatic ring. nih.govnih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. libretexts.org For the target compound, characteristic fragmentation patterns would be expected.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description |

|---|---|

| [M]+• | Molecular ion |

| [M - OCH₂-furan]+ | Loss of the furylmethoxy group |

| [CH₂-furan]+ | Furfuryl cation |

| [M - CF₃]+ | Loss of the trifluoromethyl group |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine, the C-F bonds of the trifluoromethyl group, the C-O-C ether linkage, and the aromatic rings. nih.govyoutube.com

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-N | Stretching | 1250 - 1350 |

Chromatographic and Crystallographic Methods

In addition to spectroscopic techniques, chromatographic and crystallographic methods play a crucial role in the purification and definitive structural confirmation of synthetic compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. In the synthesis of this compound, HPLC would be used to monitor the progress of the reaction and to assess the purity of the final product. By comparing the retention time of the synthesized compound with that of a known standard (if available), its identity can be further supported.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 4 2 Furylmethoxy 2 Trifluoromethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the primary amino group (-NH₂) attached to the benzene (B151609) ring, is a primary site of chemical reactivity. The amino group strongly influences the reactivity of the aromatic ring and can itself undergo a variety of nucleophilic reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene derivatives. The regiochemical outcome of such reactions on 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline is governed by the directing effects of the three substituents on the ring.

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. lkouniv.ac.inwikipedia.org

Furylmethoxy Group (-OCH₂-Furyl): The ether oxygen atom also donates electron density to the ring via resonance, making this group activating and an ortho, para-director.

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Consequently, it is a deactivating group and a meta-director. lkouniv.ac.in

The combined influence of these groups determines the position of substitution. The powerful activating and directing effect of the amino group is expected to dominate. The positions ortho to the amino group are C3 and C5. The C3 position is sterically hindered by the adjacent trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the amino group, meta to the trifluoromethyl group, and ortho to the furylmethoxy group.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -CF₃ | C2 | Strongly Deactivating | Meta |

| -OCH₂-Furyl | C4 | Activating | Ortho, Para |

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Reaction Type | Reagents | Predicted Major Product |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-(2-furylmethoxy)-2-(trifluoromethyl)aniline |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Furylmethoxy)-5-nitro-2-(trifluoromethyl)aniline |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-2-(2-furylmethoxy)-4-(trifluoromethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally fails on strongly deactivated rings, but if successful, would likely yield 1-(5-Amino-2-(2-furylmethoxy)-4-(trifluoromethyl)phenyl)ethan-1-one |

Note: Friedel-Crafts reactions often fail with anilines because the amino group coordinates with the Lewis acid catalyst, deactivating the ring. Protection of the amino group as an amide is typically required.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic, allowing it to react with a range of electrophiles.

Acylation: The aniline readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form stable amides. This reaction is often used to protect the amino group during other transformations. Trifluoromethanesulfonic acid has also been reported as an effective catalyst for acylation reactions. mdpi.com

Alkylation: Reaction with alkyl halides can lead to N-alkylation, forming secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Catalytic methods for the selective para-C-alkylation of anilines with alkenes have been developed, though N-alkylation remains a competing pathway under many conditions. le.ac.uk

Sulfonylation: The amino group reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides. This reaction is characteristic of primary amines. Recent research has explored visible-light-mediated and electrochemical methods for the sulfonylation of anilines. frontiersin.orgmdpi.com

Typical Nucleophilic Reactions of the Amino Group:

| Reaction | Reagent Example | Product Type |

| Acylation | Acetyl chloride (CH₃COCl) | N-(4-(2-Furylmethoxy)-2-(trifluoromethyl)phenyl)acetamide |

| Alkylation | Iodomethane (CH₃I) | 4-(2-Furylmethoxy)-N-methyl-2-(trifluoromethyl)aniline |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-(2-Furylmethoxy)-2-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

Primary aromatic amines undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate in organic synthesis due to the excellent leaving group ability of nitrogen gas (N₂).

The resulting diazonium salt of this compound can undergo various subsequent transformations:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. organic-chemistry.org

Schiemann Reaction: Replacement with fluorine (-F) upon heating with fluoroboric acid (HBF₄). organic-chemistry.org

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating the diazonium salt solution. A patent for the synthesis of m-trifluoromethyl phenol (B47542) utilizes a similar diazotization-hydrolysis sequence. google.com

Reduction: Replacement with hydrogen (-H) using reducing agents like hypophosphorous acid (H₃PO₂).

Azo Coupling: Reaction with activated aromatic compounds (like phenols or other anilines) to form brightly colored azo compounds.

Potential Transformations via Diazonium Salt Intermediate:

| Reaction Name | Reagent(s) | Product |

| Sandmeyer (Chlorination) | CuCl | 1-Chloro-4-(2-furylmethoxy)-2-(trifluoromethyl)benzene |

| Sandmeyer (Bromination) | CuBr | 1-Bromo-4-(2-furylmethoxy)-2-(trifluoromethyl)benzene |

| Schiemann Reaction | HBF₄, heat | 1-Fluoro-4-(2-furylmethoxy)-2-(trifluoromethyl)benzene |

| Hydrolysis | H₂O, heat | 4-(2-Furylmethoxy)-2-(trifluoromethyl)phenol |

| Azo Coupling | Phenol | 4-((4-(2-Furylmethoxy)-2-(trifluoromethyl)phenyl)diazenyl)phenol |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and general inertness to many chemical reagents.

The C-F bond is exceptionally strong, and the fluorine atoms are not good leaving groups. As a result, the trifluoromethyl group is highly resistant to nucleophilic attack. acs.orgacs.org Direct displacement of a fluoride (B91410) ion from an aryl-CF₃ group by a nucleophile is extremely difficult and requires harsh reaction conditions. For this compound, the CF₃ group is expected to remain intact under the vast majority of synthetic conditions, including those that modify the aniline moiety.

Modification of the trifluoromethyl group, such as through defluorination, is a challenging chemical transformation. While some specialized methods exist, they are not typically applicable to simple aromatic systems under standard laboratory conditions.

Radical Reactions: Some modern synthetic methods have shown that α-trifluoromethyl alkenes can undergo photocatalytic defluorinative alkylation. nih.gov This involves the generation of a radical intermediate. It is conceivable that under specific photoredox or electrochemical conditions, a radical pathway could be initiated to modify the CF₃ group, but this remains a specialized and mechanistically complex area of research.

Hydrolysis: The hydrolysis of a CF₃ group to a carboxylic acid (-COOH) can sometimes be achieved under very harsh acidic or basic conditions, but this is not a general or high-yielding reaction for trifluoromethylated arenes.

Reactivity and Functionalization of the 2-Furylmethoxy Ring System

The furan (B31954) ring within the this compound molecule is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the ether linkage to the aniline core.

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution, primarily at the C5 position (adjacent to the oxygen atom and furthest from the methylene (B1212753) bridge). The ether oxygen atom activates the furan ring towards electrophilic attack. masterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the nature of the electrophile and the reaction conditions.

Common electrophilic substitution reactions applicable to the furan moiety in this compound include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the furan ring.

Nitration: Introduction of a nitro group can be achieved using nitrating agents, although the acidic conditions often associated with nitration can lead to side reactions, including ring opening.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl and alkyl groups, respectively. youtube.com However, the furan ring's sensitivity to strong acids requires careful selection of catalysts and reaction conditions to avoid polymerization or degradation. youtube.com

| Electrophile | Reagent | Major Product | Minor Product |

| Br⁺ | NBS | 5-bromo derivative | 3-bromo derivative |

| NO₂⁺ | HNO₃/H₂SO₄ | 5-nitro derivative | Ring-opened products |

| RCO⁺ | RCOCl/AlCl₃ | 5-acyl derivative | 3-acyl derivative |

The furan ring is susceptible to cleavage under various conditions, leading to the formation of acyclic compounds that can be further derivatized. rsc.org This reactivity provides a pathway to synthesize diverse molecular architectures.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound. rsc.org For this compound, this would result in a γ-keto aldehyde derivative.

Oxidative Ring Opening: Oxidizing agents can cleave the furan ring. chempedia.info For instance, oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) or ruthenium tetraoxide can lead to the formation of carboxylic acid derivatives. chempedia.info The specific products formed depend on the oxidant and the reaction conditions.

Reductive Ring Opening: Catalytic hydrogenation can lead to the saturation of the furan ring, forming a tetrahydrofuran (B95107) derivative, or under more forcing conditions, can result in ring cleavage to form diols or other acyclic products.

These ring-opening strategies allow the furan moiety to serve as a masked 1,4-dicarbonyl functionality, a valuable synthon in organic synthesis.

The furan ring can undergo both oxidation and reduction reactions that preserve the cyclic structure.

Oxidation: Besides oxidative cleavage, furans can undergo cycloaddition reactions with singlet oxygen to form endoperoxides, which can then be transformed into other functional groups. researchgate.net The vapor-phase catalytic oxidation of furans can yield maleic anhydride. researchgate.net

Reduction: Catalytic hydrogenation of the furan ring, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel, can selectively reduce the double bonds to afford the corresponding tetrahydrofurylmethoxy derivative. The conditions can be controlled to achieve partial or full saturation of the furan ring. The antioxidant properties of some furan derivatives are attributed to their ability to participate in electron and hydrogen atom transfer. researchgate.net

Heterocyclic Annulation and Cyclization Reactions Involving this compound

The presence of both an amino group on the aniline ring and the reactive furan moiety allows for intramolecular cyclization and annulation reactions to construct new heterocyclic systems. rsc.org These reactions are often triggered by activating either the aniline or the furan component.

For example, under acidic conditions, an intramolecular Friedel-Crafts-type reaction could occur where the aniline ring attacks an activated furan ring (e.g., a protonated intermediate), leading to the formation of a fused heterocyclic system. beilstein-journals.org The trifluoromethyl group's electron-withdrawing nature would influence the nucleophilicity of the aniline ring and the position of cyclization.

Furthermore, the aniline nitrogen can participate in cyclization reactions with derivatives of the furan ring. For instance, if the furan ring is first converted to a 1,4-dicarbonyl compound via ring-opening, a Paal-Knorr pyrrole (B145914) synthesis could be initiated by the primary amine of the aniline, leading to the formation of a pyrrole-substituted aniline. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate or Ligand Precursor

The this compound scaffold can participate in metal-catalyzed cross-coupling reactions in several ways. The aniline moiety can be a substrate in C-N bond-forming reactions. mit.edu Additionally, the presence of heteroatoms (N, O) allows the molecule to act as a precursor to ligands for transition metal catalysts.

As a Substrate: The N-H bond of the aniline can undergo coupling with aryl or vinyl halides in reactions like the Buchwald-Hartwig amination to form triarylamines. The trifluoromethyl group and the furylmethoxy substituent will modulate the reactivity of the aniline in these transformations.

As a Ligand Precursor: The aniline nitrogen and the furan oxygen can potentially coordinate to a metal center, making derivatives of this molecule interesting candidates for ligand development. The electronic properties of such a ligand would be tuned by the trifluoromethyl and furylmethoxy groups.

The trifluoromethyl group itself is a key functional group often introduced via transition-metal-catalyzed reactions. nih.gov While this article focuses on the reactivity of the title compound, it is relevant to note that similar aniline structures are often synthesized using palladium- or copper-catalyzed trifluoromethylation reactions. nih.govbeilstein-journals.org

Detailed Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies of reactions involving this compound are not extensively reported in the literature under this specific compound name. However, the mechanisms of the individual transformations of its constituent functional groups are well-established.

Electrophilic Substitution on Furan: The mechanism involves the attack of the π-electrons of the furan ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). youtube.comlibretexts.org Subsequent loss of a proton from the carbon bearing the electrophile restores the aromaticity of the furan ring. The preference for substitution at the 5-position is due to the greater stabilization of the carbocation intermediate at this position.

Acid-Catalyzed Furan Ring Opening: This process is initiated by the protonation of the furan oxygen. The resulting oxonium ion is susceptible to nucleophilic attack by water, leading to a hemiacetal intermediate. Further proton transfers and ring opening yield the 1,4-dicarbonyl compound. rsc.org

Metal-Catalyzed Cross-Coupling: The mechanism of Buchwald-Hartwig amination, for example, typically involves an oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by coordination of the aniline and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the active catalyst.

| Functional Group | Reactive Site(s) | Key Transformations |

| Furan Ring | C5, C3, Oxygen | Electrophilic Substitution, Ring-Opening, Oxidation/Reduction |

| Aniline Ring | Nitrogen, Ortho/Para positions | N-Arylation, N-Alkylation, Electrophilic Aromatic Substitution |

| Trifluoromethyl Group | - | Generally stable, influences ring reactivity |

Investigation of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism for this compound would heavily rely on the detection and characterization of transient species such as reaction intermediates and the understanding of the high-energy transition states that connect them. While specific studies on this molecule are not prevalent in publicly accessible literature, the methodologies for such investigations are well-established in organic chemistry.

Reaction Intermediates: In potential transformations of this compound, several types of intermediates could be postulated. For instance, in electrophilic aromatic substitution reactions, a sigma complex (or arenium ion) would be a key intermediate. The stability of this intermediate would be influenced by the substituents on the aniline ring. The electron-withdrawing trifluoromethyl group would destabilize a positive charge on the ring, whereas the furylmethoxy group would offer some stabilization through resonance.

Another potential area of reactivity is the furan ring, which can undergo oxidation to form reactive intermediates. nih.gov Depending on the substitution pattern, this can lead to the formation of an epoxide or a cis-enedione. nih.gov These electrophilic intermediates can then react with various nucleophiles.

Transition States: The transition state is the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms. Its structure cannot be observed directly but can be inferred from kinetic data and computational modeling. For a hypothetical reaction, such as the N-alkylation of the aniline, the transition state would involve the partial formation of a new bond between the nitrogen and the alkylating agent and the partial breaking of a bond in the alkylating agent. Computational chemistry, particularly density functional theory (T), is a powerful tool for modeling the geometry and energy of such transition states.

Illustrative Table of Potential Intermediates:

| Reaction Type | Plausible Intermediate | Key Structural Features | Methods for Investigation |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | sp³-hybridized carbon in the aromatic ring; delocalized positive charge. | Low-temperature NMR, trapping experiments, computational modeling. |

| Furan Ring Oxidation | Epoxide or cis-Enedione | Strained three-membered ether ring or a dicarbonyl compound. nih.gov | Trapping with nucleophiles, spectroscopic analysis of products. nih.gov |

| Nucleophilic Attack by Amine | Tetrahedral Intermediate | sp³-hybridized carbon formed from an initial carbonyl or imine group. | Spectroscopic observation under specific conditions, isotopic labeling. |

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. This is achieved by comparing the rate of a reaction with a reactant that has been isotopically labeled at a specific position to the rate of the reaction with the unlabeled reactant.

For this compound, KIE studies could be employed to investigate various potential reactions. For example, in a reaction involving the deprotonation of the aniline nitrogen, a primary KIE would be expected if the N-H bond is broken in the rate-determining step. This would involve comparing the reaction rate of the standard compound with that of its N-deuterated analogue. A significant kH/kD ratio (typically > 2) would indicate that the N-H bond is indeed being cleaved in the slowest step of the reaction.

Secondary KIEs could also provide valuable information. For instance, if a reaction involves a change in hybridization at a particular carbon atom from sp² to sp³ in the transition state, a small inverse KIE (kH/kD < 1) might be observed for a hydrogen attached to that carbon. Conversely, a change from sp³ to sp² would result in a small normal KIE (kH/kD > 1).

Illustrative Table of Kinetic Isotope Effects and Their Interpretation:

| Type of KIE | Typical kH/kD Value | Interpretation | Potential Application to the Target Molecule |

|---|---|---|---|

| Primary | > 2 | Bond to the isotope is broken in the rate-determining step. | Studying reactions involving N-H bond cleavage. |

| Secondary (Normal) | 1.0 - 1.4 | Bond to the isotope is not broken, but the environment changes (e.g., sp³ to sp²). | Investigating reactions that alter the hybridization of ring carbons. |

| Secondary (Inverse) | < 1 | Bond to the isotope is not broken, but the environment changes (e.g., sp² to sp³). | Probing nucleophilic additions to the aromatic ring. |

Computational Validation of Proposed Reaction Pathways

Computational chemistry, particularly with methods like Density Functional Theory (DFT), offers a powerful avenue for validating and exploring reaction mechanisms at the molecular level. For a molecule like this compound, where experimental mechanistic data may be limited, computational studies can provide invaluable insights.

Energy Profiling: A primary application of computational chemistry is the generation of a reaction energy profile. This involves calculating the energies of the reactants, any intermediates, transition states, and the products. By mapping out the energy changes along a proposed reaction coordinate, the feasibility of a pathway can be assessed. The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally observed reaction rate.

Structural and Electronic Analysis: DFT calculations can provide optimized geometries for all species involved in a reaction, including the highly unstable transition states. This allows for a detailed examination of bond lengths and angles, providing a "snapshot" of the bond-breaking and bond-forming processes. Furthermore, analysis of the electronic structure, such as the distribution of charges and the nature of the molecular orbitals (e.g., HOMO and LUMO), can help to explain the observed reactivity and regioselectivity. For instance, the calculated electron density on the aniline ring can predict the most likely sites for electrophilic attack.

Validation of Mechanistic Hypotheses: Computational studies can be used to compare different possible reaction pathways. By calculating the activation energies for each proposed mechanism, the most energetically favorable pathway can be identified. This can help to either support or refute a mechanism proposed based on experimental observations. For example, if a reaction could proceed through either a concerted or a stepwise mechanism, DFT calculations could determine which pathway has a lower energy barrier.

Illustrative Table of Computational Approaches for Mechanistic Validation:

| Computational Method | Information Obtained | Relevance to Mechanistic Studies |

|---|---|---|

| Geometry Optimization | Lowest energy structures of reactants, intermediates, transition states, and products. | Provides detailed structural information (bond lengths, angles) for all species along the reaction pathway. |

| Frequency Calculation | Vibrational frequencies, zero-point energies, and characterization of stationary points (minima or transition states). | Confirms that an optimized structure is a true minimum or a transition state (identified by a single imaginary frequency). |

| Transition State Search (e.g., QST2, QST3) | Geometry and energy of the transition state connecting reactants and products. | Allows for the calculation of the activation energy barrier, which is crucial for understanding reaction kinetics. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting a transition state to its corresponding reactants and products. | Confirms that a found transition state correctly connects the desired reactants and products. |

No Publicly Available Research Found for "this compound" and Its Derivatives

Following a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific research or data was found for the compound "this compound" or its analogues. Consequently, the generation of a detailed scientific article based on the provided outline is not possible at this time.

The instructions for the article mandated a strict adherence to an outline focused exclusively on the design, synthesis, and exploration of derivatives and analogues of "this compound". This included sections on rational design principles, synthesis of substituted aniline analogues, modifications of the furylmethoxy side chain, and isosteric replacements of the trifluoromethyl group. The request also specified the inclusion of data tables and detailed research findings.

Despite targeted searches for this specific chemical entity and structurally related compounds, no publications or datasets were identified that would provide the necessary information to populate the requested sections and subsections. The scientific community does not appear to have published any work on this particular molecule that is accessible in the public domain.

Therefore, any attempt to generate the requested article would involve speculation and the fabrication of scientific data, which would be inappropriate and misleading. An authoritative and scientifically accurate article as requested cannot be produced without a foundation of existing research.

Should research on "this compound" become publicly available in the future, the generation of such an article could be revisited.

Design, Synthesis, and Exploration of Derivatives and Analogues of 4 2 Furylmethoxy 2 Trifluoromethyl Aniline

Conformational Analysis and Stereochemical Considerations in Analogue Design

The rotational barrier around the C(aryl)-NH2 bond in 2-substituted anilines is a critical factor in determining the orientation of the amino group relative to the bulky trifluoromethyl group. Theoretical studies on para-substituted anilines have shown that the rotational barrier is influenced by the electronic nature of the substituents, with electron-withdrawing groups tending to increase the barrier due to enhanced resonance stabilization in the planar transition state. researchgate.net For 2-chloroaniline, computational studies have identified two distinct rotational transition states. uisek.edu.ec By analogy, in 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline, a significant rotational barrier for the C-N bond is expected, influenced by the steric hindrance of the ortho-trifluoromethyl group. This restriction will likely favor a conformation where the amino group is oriented away from the trifluoromethyl group to minimize steric clash.

The conformational landscape of the furylmethoxy side chain also presents several possibilities. Studies on furfuryl vinyl ethers have indicated a preference for an s-cis orientation of the vinyl group with respect to the Cα-O bond. researchgate.net While not a direct analogue, this suggests that the orientation of the furan (B31954) ring relative to the ether linkage in this compound will also have preferred conformations. The rotation around the O-CH2 bond and the CH2-furan bond will be influenced by a combination of steric hindrance and the desire to minimize unfavorable electronic interactions.

Furthermore, the furan ring itself, while aromatic, can participate in various interactions. ijabbr.com The design of analogues should consider the potential for stereoisomerism, especially if chiral centers are introduced into the molecule. For instance, substitution on the methylene (B1212753) bridge or the furan ring could lead to enantiomers or diastereomers with potentially different biological activities. The importance of stereochemistry in drug design is well-established, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

A hypothetical conformational analysis of this compound would need to evaluate the energy landscape of rotations around the key bonds, as depicted in the table below.

| Rotational Bond | Key Dihedral Angle | Expected Conformational Preferences |

| C(aryl)-N | C2-C1-N-H | The amino group is likely to be non-planar with the benzene (B151609) ring, with a significant energy barrier to rotation due to the ortho-CF3 group. |

| C(aryl)-O | C3-C4-O-CH2 | The ether linkage will likely adopt a conformation that minimizes steric interactions with the adjacent hydrogen atom on the benzene ring. |

| O-CH2 | C4-O-CH2-C(furan) | Rotation around this bond will influence the overall spatial positioning of the furan ring relative to the aniline (B41778) core. |

| CH2-C(furan) | O-CH2-C(furan)-O(furan) | The orientation of the furan ring will be influenced by both steric and electronic factors, potentially favoring conformations where the furan oxygen is either syn or anti to the ether oxygen. |

Structure-Activity Relationship (SAR) Studies for Investigating Biological Interactions in Research Models

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For this compound, SAR exploration would systematically probe the contributions of the trifluoromethyl-substituted aniline core and the furylmethoxy side chain.

The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity, and its strong electron-withdrawing nature. In the context of kinase inhibitors, for example, the presence and position of a trifluoromethyl group can significantly impact potency and selectivity. researchgate.net SAR studies on analogues of this compound would likely investigate the effect of modifying or replacing the trifluoromethyl group. For instance, replacing it with other electron-withdrawing groups (e.g., -CN, -NO2) or lipophilic groups (e.g., -Cl, -CH3) could reveal the relative importance of electronic versus steric effects for a given biological target.

The furan ring is another key feature for SAR exploration. Furan is a versatile scaffold in medicinal chemistry, known to participate in various biological interactions. orientjchem.orgijabbr.com It can act as a bioisostere for a phenyl ring but with different electronic and solubility properties. orientjchem.org SAR studies could involve several modifications to the furan moiety:

Substitution on the furan ring: Introducing substituents at the 3, 4, or 5-positions of the furan ring could probe for additional binding interactions with a biological target. For example, adding a small alkyl or halogen group could enhance van der Waals interactions or modulate the electronic character of the ring.

Modification of the ether linkage: Altering the length of the methylene linker (e.g., -(CH2)n-) or replacing the ether oxygen with a sulfur or nitrogen atom would explore the spatial requirements and the role of the heteroatom in the linker.

A hypothetical SAR study on a series of analogues of this compound targeting a hypothetical enzyme is presented in the table below. The data is illustrative and intended to demonstrate the principles of SAR analysis.

| Analogue | Modification | Hypothetical IC50 (nM) | Interpretation |

| 1 | This compound (Parent) | 100 | Baseline activity |

| 2 | R = 2-H (removal of CF3) | >1000 | The trifluoromethyl group is crucial for activity. |

| 3 | R = 2-Cl | 250 | A less bulky, electron-withdrawing group is tolerated but less active than CF3. |

| 4 | R = 4-(2-Thienylmethoxy) | 150 | Replacement of furan with thiophene (B33073) is well-tolerated, suggesting the heteroatom's role may be more electronic than a specific hydrogen bond acceptor. |

| 5 | R = 4-(Benzyloxy) | 500 | Replacement of furan with a phenyl group significantly reduces activity, indicating the furan ring has specific favorable interactions. |

| 6 | R = 4-(2-Furylethoxy) | 300 | Increasing the linker length is detrimental to activity, suggesting a specific spatial requirement for the furan ring. |

| 7 | R = 4-(5-Methyl-2-furylmethoxy) | 50 | Addition of a methyl group at the 5-position of the furan ring enhances activity, suggesting a lipophilic pocket in the binding site. |

These hypothetical SAR studies would be crucial in guiding the design of more potent and selective analogues of this compound for various research applications. The iterative process of design, synthesis, and biological evaluation is central to the development of novel chemical probes and potential therapeutic agents.

Computational and Theoretical Chemistry Studies of 4 2 Furylmethoxy 2 Trifluoromethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic electronic properties of a molecule. These calculations help in understanding the distribution of electrons and identifying regions of the molecule that are likely to participate in chemical reactions.

For 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline, the HOMO is expected to be localized on the electron-rich portions of the molecule, such as the aniline (B41778) ring and the oxygen atoms of the furan (B31954) and ether groups. This suggests these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient trifluoromethyl (CF₃) group, indicating this region's susceptibility to nucleophilic attack. researchgate.net Theoretical calculations provide quantitative values for these properties.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table illustrates the kind of data generated from FMO analysis. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.8 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.6 | Chemical reactivity and kinetic stability |

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions. On an EPS map, regions of negative potential (typically colored red) are electron-rich and attractive to electrophiles, while areas of positive potential (blue) are electron-poor and targeted by nucleophiles.

In this compound, the EPS map would predictably show strong negative potential around the highly electronegative fluorine atoms of the CF₃ group and the oxygen atoms. The nitrogen atom of the amine group would also exhibit negative potential. Positive potential would be concentrated on the hydrogen atoms of the amine (-NH₂) group, making them potential hydrogen bond donors.

Molecular Docking and Molecular Dynamics Simulations for Investigating Hypothetical Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques model the interaction of this molecule (the ligand) with a specific protein or enzyme (the target).

Molecular docking predicts the most likely binding orientation of the ligand within the active site of a target protein. nih.govglobalresearchonline.netresearchgate.netijprajournal.comuomisan.edu.iq By scoring different poses, it estimates the binding affinity, helping to identify potential biological targets. For instance, docking studies could reveal key hydrogen bonds between the amine or ether oxygen of the ligand and amino acid residues in the target's binding pocket, as well as hydrophobic interactions involving the furan and aniline rings. globalresearchonline.net

Following docking, MD simulations can be run to observe the dynamic stability of the predicted ligand-protein complex over time. This provides a more realistic view of the interaction, accounting for the flexibility of both the ligand and the protein and the role of surrounding water molecules.

Prediction of Spectroscopic Properties and Their Interpretation (Theoretical Calculations)

Quantum chemical methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. This allows for the assignment of observed spectral bands to specific electronic transitions, such as π→π* transitions within the aromatic rings.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated and compared with experimental IR and Raman spectra. This helps in assigning specific absorption bands to the vibrational modes of functional groups, such as the N-H stretching of the amine, C-F stretching of the trifluoromethyl group, and C-O-C stretching of the ether linkage. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical values with experimental data is a powerful method for structural confirmation.

Table 2: Illustrative Predicted Vibrational Frequencies This table shows examples of how theoretical calculations can be correlated with experimental IR spectroscopy.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Symmetric Stretch | -NH₂ | 3450 |

| C-H Aromatic Stretch | Ar-H | 3100 |

| C=C Aromatic Stretch | Ar C=C | 1610 |

| C-F Stretch | -CF₃ | 1320 |

| C-O-C Asymmetric Stretch | Ar-O-CH₂ | 1250 |

Conformational Landscape Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformers and the energy barriers between them. researchgate.netnih.gov

This is done by systematically rotating the key dihedral angles—such as the C-O bond of the ether linkage and the C-C bond connecting the furan ring to the methoxy (B1213986) group—and calculating the potential energy at each step. The results can be plotted on a Potential Energy Surface (PES) map. The minima on this surface represent the stable conformers. Understanding the molecule's preferred shape is crucial, as the biologically active conformation may not be the one with the absolute lowest energy. Studies on similar furan derivatives have shown that DFT methods are effective for calculating these rotational barriers and equilibrium geometries. researchgate.net

Prediction of Reaction Pathways and Transition State Geometries for Key Transformations

The synthesis and functionalization of this compound involve several key chemical transformations. Computational chemistry provides a framework to predict the most likely reaction pathways and to characterize the high-energy transition state geometries that govern the kinetics of these reactions. While specific computational studies on this exact molecule are not prevalent in public literature, the established methodologies in computational organic chemistry allow for a robust theoretical investigation.

Computational approaches to understanding reaction mechanisms typically begin with mapping the potential energy surface of the reaction. smu.edu This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. smu.eduresearchgate.net Methods such as Density Functional Theory (DFT) are commonly employed to calculate the electronic structure and energies of these species with a high degree of accuracy.

For a molecule like this compound, key transformations for computational study could include the etherification reaction to form the furylmethoxy group or electrophilic aromatic substitution on the aniline ring. A computational analysis would proceed by:

Conformational Analysis: Identifying the lowest energy conformations of the reactants and products.

Transition State Searching: Employing algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.

Frequency Calculations: Characterizing the stationary points as minima (reactants, intermediates, products) or transition states (a single imaginary frequency) and obtaining zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the reactants and products to ensure the located transition state connects the desired species. smu.edu

These calculations provide critical data, including activation energies and reaction enthalpies, which are essential for predicting the feasibility and selectivity of a reaction. For instance, in the synthesis of derivatives, computational models can predict whether a reaction is likely to proceed under certain conditions and which regio- or stereoisomer is favored.

A hypothetical reaction pathway for the etherification to form this compound could be computationally modeled to determine the transition state geometry and activation energy, providing insights into the reaction kinetics.

Table 1: Hypothetical Computational Data for a Key Transformation

| Parameter | Description | Hypothetical Value |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | 20-30 kcal/mol |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | -10 to -15 kcal/mol (Exothermic) |

| Key Transition State Bond Distances | The lengths of forming or breaking bonds in the transition state. | C-O forming bond: ~2.0 ÅO-H breaking bond: ~1.5 Å |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies. Actual values would require specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Biological Research Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For a compound like this compound, which possesses structural motifs found in biologically active molecules (furan and trifluoromethylaniline), QSAR studies can be instrumental in guiding the design of new derivatives with enhanced therapeutic potential. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. tandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While a specific QSAR model for this compound is not available in the reviewed literature, studies on related furan and benzofuran (B130515) derivatives have successfully employed QSAR to elucidate the structural requirements for various biological activities, including antimicrobial, anticancer, and antioxidant effects. researchgate.netmdpi.comresearchgate.net For example, a QSAR study on furan-3-carboxamides identified key molecular descriptors that influence their antimicrobial activity. researchgate.net Similarly, QSAR models have been developed for benzofuran derivatives to predict their vasodilatory and antioxidant properties. nih.govresearchgate.net

For this compound and its potential analogs, a QSAR study could identify which structural features are most important for a desired biological effect. For instance, the model might reveal that the electronic properties of the aniline ring, the steric bulk of the trifluoromethyl group, or the hydrogen bonding capacity of the amine group are critical for activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies and Their Potential Relevance

| Descriptor Type | Example Descriptor | Potential Relevance for this compound |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions with a biological target. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within a receptor binding pocket. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular branching and connectivity. |

| Hydrophobicity | LogP | Affects the molecule's ability to cross cell membranes. |

The insights gained from such a QSAR model would be invaluable for the rational design of new, more potent, and selective analogs of this compound for various biological research applications.

Exploration of Biological Activities in Research Models and Molecular Mechanisms of 4 2 Furylmethoxy 2 Trifluoromethyl Aniline

In Vitro Assay Methodologies for Initial Biological Target Screening

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the interaction of a compound with specific biological targets. These assays can range from single-protein activity measurements to more complex cell-based models that evaluate a compound's effect on cellular processes.

A thorough review of scientific databases and literature reveals a notable absence of published studies detailing the use of in vitro assay methodologies to screen for biological targets of 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline. Consequently, there is no publicly available data on its initial biological target profile.

Table 1: Summary of In Vitro Assay Data for this compound

| Assay Type | Biological Target | Outcome |

|---|

Investigations into Cellular Uptake and Subcellular Localization in Research Cell Lines

Understanding how a compound enters a cell and where it localizes is crucial for interpreting its biological activity. Techniques such as fluorescence microscopy, radiolabeling, and mass spectrometry are often employed to track the cellular fate of a molecule.

There are no available research articles or data describing the cellular uptake or subcellular localization of this compound in any research cell lines. Such studies are essential for determining if the compound can reach intracellular targets.

Table 2: Cellular Uptake and Localization Data for this compound

| Cell Line | Uptake Mechanism | Subcellular Localization |

|---|

Enzyme Inhibition and Activation Studies in Purified Protein Systems or Cell Lysates

Many therapeutic agents exert their effects by modulating the activity of specific enzymes. Enzyme inhibition and activation studies, conducted with purified proteins or within the more complex environment of cell lysates, are critical for identifying such interactions.

No published research could be found that investigates the effect of this compound on the activity of any specific enzymes. Therefore, its potential as an enzyme inhibitor or activator remains uncharacterized.

Table 3: Enzyme Modulation Data for this compound

| Enzyme Target | Assay System | IC50/EC50 |

|---|

Receptor Binding Assays and Characterization of Ligand-Receptor Interactions

Receptor binding assays are employed to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. These assays are fundamental in pharmacology for identifying agonists and antagonists of cellular receptors.

Comprehensive searches of the scientific literature did not yield any studies on receptor binding for this compound. As a result, its affinity for any known receptors has not been documented.

Table 4: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) |

|---|

Modulation of Specific Signal Transduction Pathways in Cellular Research Models

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, governing a wide range of cellular processes. Investigating a compound's ability to modulate these pathways provides insight into its mechanism of action.

There is a lack of published scientific evidence detailing any modulation of specific signal transduction pathways by this compound in cellular research models.

Table 5: Impact of this compound on Signal Transduction Pathways

| Pathway | Cell Model | Effect |

|---|

High-Throughput Screening (HTS) Approaches for Identifying Novel Biological Interactions

High-throughput screening allows for the rapid testing of large numbers of compounds for their activity in a specific assay. This approach is instrumental in identifying "hit" compounds with potential therapeutic value.

No publicly available data suggests that this compound has been included in any large-scale high-throughput screening campaigns. Therefore, its potential for novel biological interactions remains unexplored through these methods.

Table 6: High-Throughput Screening Data for this compound

| HTS Campaign | Target/Phenotype | Result |

|---|

Mechanistic Studies of Biological Interactions at a Molecular and Cellular Level

Once a biological activity is identified, mechanistic studies are conducted to understand the precise molecular and cellular events through which a compound exerts its effects. These studies are critical for the rational design of improved therapeutic agents.

Given the absence of initial findings on the biological activity of this compound, no subsequent mechanistic studies at the molecular or cellular level have been published.

Table 7: Summary of Mechanistic Studies for this compound

| Level of Study | Finding |

|---|---|

| Molecular | Data not available |

Identification and Validation of Novel Biological Targets for Chemical Probes

Comprehensive searches of publicly available scientific literature and research databases have yielded no specific information regarding the use of this compound as a chemical probe for the identification and validation of novel biological targets. Research detailing the synthesis, biological evaluation, or mechanism of action of this particular compound in the context of target discovery is not present in the reviewed sources.

While derivatives of trifluoromethylaniline are recognized as important pharmacophores in drug discovery and agrochemical development, the specific biological activities and molecular targets of this compound remain uncharacterized in the public domain. Consequently, there are no available research findings or data tables to present regarding its application in identifying or validating new biological targets.

Further research would be necessary to elucidate the potential biological effects of this compound and to explore its suitability as a chemical probe for novel target identification.

Applications As Chemical Probes, Building Blocks, and Advanced Materials Precursors in Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

Currently, there are no specific examples in the peer-reviewed literature of 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline being used as a building block in the synthesis of complex organic molecules.

However, its structure suggests significant potential as a versatile synthetic intermediate. Trifluoromethylaniline derivatives are widely recognized as important building blocks in medicinal chemistry and materials science. mdpi.comnih.gov The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules. mdpi.comresearchgate.net The aniline (B41778) functional group itself is a key precursor for a vast array of chemical transformations, including diazotization, acylation, and carbon-nitrogen bond-forming reactions.

Development of Fluorescent Probes Incorporating the this compound Scaffold

No fluorescent probes based specifically on the this compound scaffold have been reported in the scientific literature.

The development of such probes is, however, a plausible area of future research. The core structure possesses features that could be exploited in the design of fluorescent sensors. The aniline moiety is a known component of many fluorescent dyes, often acting as an electron-donating group. The trifluoromethyl group, being strongly electron-withdrawing, can modulate the electronic properties of the aromatic system, potentially influencing the absorption and emission spectra. This donor-acceptor-type substitution pattern is a common strategy in the design of fluorophores. The furan (B31954) ring could also participate in the conjugated system or be modified to introduce specific recognition elements for analytes of interest. The development of a fluorescent probe would likely involve further chemical modification to incorporate a signaling mechanism that responds to a specific target, but the inherent electronic characteristics of the scaffold provide a foundation for such endeavors.

Application in Supramolecular Chemistry Research and Host-Guest Interactions

There is no published research detailing the use of this compound in the field of supramolecular chemistry or in studies of host-guest interactions.

The molecule does, however, possess structural features that could be of interest for supramolecular assembly. The aromatic aniline ring can participate in π-π stacking interactions, a common driving force for self-assembly. The nitrogen and oxygen atoms of the amine and ether groups, respectively, can act as hydrogen bond acceptors, while the N-H bond of the aniline can serve as a hydrogen bond donor. These capabilities for non-covalent interactions could allow the molecule to act as a "guest" within a larger "host" molecule, such as a cyclodextrin (B1172386) or calixarene, or to be incorporated into larger self-assembled structures like liquid crystals or organogels. The trifluoromethyl group could also engage in specific interactions, such as fluorous interactions, which are increasingly being exploited in supramolecular design.

Role as a Ligand Precursor for Coordination Chemistry Research

The application of this compound as a precursor for ligands in coordination chemistry has not been described in the literature.

Nevertheless, the molecule is well-suited for such a role. The aniline nitrogen has a lone pair of electrons that can coordinate to a metal center. More commonly, the aniline group is a starting point for the synthesis of more complex, multidentate ligands. For example, it can be readily converted into an imine (Schiff base) by condensation with an aldehyde, creating a bidentate N,O- or N,N-ligand if the aldehyde contains another coordinating group. The furan ring's oxygen atom could also potentially coordinate to a metal ion, allowing for the formation of chelating ligands. The steric and electronic properties of the resulting metal complexes would be influenced by the bulky and electron-withdrawing trifluoromethyl group, which could impact their catalytic activity, stability, and spectroscopic properties.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Type |

| N-Acylation | Acyl chloride, base | N-Aryl amide |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary aniline |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Aryl diazonium salt |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl halide or nitrile |

| Schiff Base Formation | Aldehyde or ketone, acid catalyst | Imine |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Bicyclic adduct |

Exploration in Materials Science Research as a Monomer for Polymer Synthesis or Component in Functional Materials

There are no reports of this compound being used as a monomer for polymer synthesis or as a component in functional materials.